(Z)-3-methylpent-2-enoic acid

Description

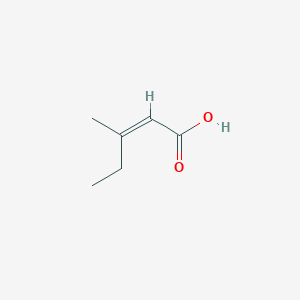

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQOQOSOMBPEJ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415232 | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3675-21-6 | |

| Record name | NSC3932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-3-methylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of (Z)-3-methylpent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this versatile chemical intermediate.

Introduction: A Profile of a Valuable Building Block

This compound is a methyl-branched, α,β-unsaturated carboxylic acid.[1] Its structure, featuring a cis-configuration at the double bond, presents a unique stereochemical profile that is of significant interest in organic synthesis. This compound serves as a valuable building block for more complex molecules, finding applications as a reference standard in analytical chemistry and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] The presence of both a carboxylic acid and a trisubstituted alkene functional group within a relatively small carbon framework makes it a versatile reagent for a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its effective application in research and development.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid | [1][3] |

| CAS Number | 3675-21-6, 19866-51-4 | [1][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Melting Point | 12 °C | [3] |

| Boiling Point | ~207.6 - 216.76 °C (estimate) | [2][3] |

| Density | ~0.983 - 0.987 g/cm³ | [2][3] |

| pKa | ~5.15 (at 25 °C) | [3] |

| Refractive Index | ~1.4650 | [3] |

Note on CAS Numbers: Both CAS numbers 3675-21-6 and 19866-51-4 are frequently associated with this compound in chemical databases and by suppliers, and they are treated as synonymous for the purpose of this guide.[1][3][4]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. However, based on the principles of "like dissolves like" and the known behavior of short-chain carboxylic acids, a qualitative solubility profile can be established:

-

Water: As a short-chain carboxylic acid with six carbon atoms, it is expected to be sparingly soluble in water. The polar carboxylic acid group allows for some interaction with water, but the nonpolar hydrocarbon tail limits its miscibility. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[5]

-

Polar Organic Solvents: It is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.

-

Nonpolar Organic Solvents: Due to its hydrocarbon content, it is also expected to be soluble in nonpolar solvents like diethyl ether and hexane.[2]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While a publicly available, experimentally verified spectrum for this compound is not readily accessible, the expected NMR and IR signatures can be predicted based on its structure and data from analogous compounds.

The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the presence of the key functional groups and, most importantly, the Z-stereochemistry of the double bond. The following table outlines the expected chemical shifts in CDCl₃.

Predicted ¹H NMR (CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH ₃ (on C5) | ~1.1 | Triplet | ~7.5 | Typical for a methyl group adjacent to a methylene. |

| -CH ₂- (on C4) | ~2.6 | Quartet | ~7.5 | The methylene protons are deshielded by the adjacent double bond. |

| =C-CH ₃ (on C3) | ~1.9 | Doublet | ~1.3 | The small coupling constant to the vinyl proton is characteristic of the Z-isomer. |

| =CH - (on C2) | ~5.7 | Multiplet or Quartet | ~1.3 | The chemical shift is in the typical vinyl region. |

| -COOH | >9.0 | Broad Singlet | - | The acidic proton is typically broad and downfield. |

Justification: The predicted shifts are based on general NMR principles and data from the closely related compound (Z)-3-Methyl-5-phenyl-2-pentenoic acid, which shows the vinyl proton at δ 5.65 ppm and the allylic methyl group at δ 1.88 ppm with a small coupling constant (J=1.3 Hz).[6][7] This small coupling across the double bond between the vinyl proton and the allylic methyl group is a key indicator of the Z configuration.

Predicted ¹³C NMR (CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C =O (C1) | ~170-175 | Typical for a carboxylic acid carbonyl. |

| =C H- (C2) | ~115-120 | The upfield shift of the β-carbon is characteristic of α,β-unsaturated carbonyl systems. |

| =C (CH₃)- (C3) | ~155-160 | The quaternary α-carbon is significantly downfield due to its position in the double bond and deshielding by the carbonyl group. |

| -C H₂- (C4) | ~30-35 | |

| -C H₃ (C5) | ~12-15 | |

| =C-C H₃ | ~20-25 | The methyl group directly attached to the double bond. |

The IR spectrum provides direct evidence for the key functional groups.

-

O-H stretch: A very broad absorption from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption between 1690-1710 cm⁻¹ indicates the conjugated carboxylic acid carbonyl group.

-

C=C stretch: An absorption around 1640-1650 cm⁻¹ corresponds to the carbon-carbon double bond.

Synthesis and Methodologies

The stereoselective synthesis of this compound is a key challenge and a point of interest for synthetic chemists. General strategies include alkylation reactions and the isomerization of the corresponding (E)-isomer.[2] A more specific and high-yield approach involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details a robust and reliable method for the preparation of this compound from its methyl ester precursor. The causality behind this choice of reaction is its simplicity, high yield, and the ease of purification of the final product.

Caption: Workflow for the hydrolysis of methyl (Z)-3-methyl-2-pentenoate.

Materials:

-

Methyl (Z)-3-methyl-2-pentenoate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve methyl (Z)-3-methyl-2-pentenoate (1.0 eq) in a mixture of methanol and water (e.g., 1:8 v/v).[6]

-

Add potassium hydroxide (2.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with concentrated HCl until the pH is below 1. A precipitate or oil may form.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by distillation if necessary.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is monitored by TLC. The pH change during acidification is a critical control point. The final product's identity and purity should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with the expected signatures.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound dictates its reactivity, making it a versatile intermediate. As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon (vinylogous reactivity).

Caption: Major reaction pathways for this compound.

-

Esterification: As a carboxylic acid, it readily undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst to form the corresponding ester.[2] This is a fundamental transformation for protecting the carboxylic acid or for creating derivatives with different properties.

-

Hydrogenation: The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the saturated 3-methylpentanoic acid.[2] This reaction is key for accessing the saturated carbon skeleton.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For instance, reaction with hydrogen halides (like HBr) or halogens (like Br₂) will add across the double bond, providing a route to functionalized saturated carboxylic acids.[2]

-

Michael Addition: As an α,β-unsaturated system, it is susceptible to conjugate addition by soft nucleophiles at the β-carbon, although this is less common for the free acid compared to its ester or ketone analogues.

Safety, Handling, and Toxicology

Due to a lack of specific toxicological studies on this compound, a cautious approach to handling based on the hazards of similar α,β-unsaturated carbonyl compounds is warranted. These compounds are known to be reactive electrophiles and can act as Michael acceptors, interacting with biological nucleophiles.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Skin and Eye Contact: This compound is expected to be an irritant. In case of contact, immediately flush the affected area with copious amounts of water.

-

Fire Safety: Use appropriate extinguishing media for organic liquids, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

While a specific, detailed safety data sheet is not fully populated, general first-aid measures for carboxylic acids should be followed.[8]

Conclusion and Future Outlook

This compound is a foundational building block in organic chemistry. Its defined stereochemistry and dual functional groups provide a reliable platform for the synthesis of a wide array of more complex molecules. While its direct application in marketed pharmaceuticals is not widely documented, its role as a versatile intermediate ensures its continued relevance in discovery and process chemistry. Future research may focus on expanding the library of derivatives accessible from this starting material and exploring their potential biological activities, particularly in areas where the specific spatial arrangement of its functional groups can be leveraged for targeted molecular design.

References

- 1. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3675-21-6 [smolecule.com]

- 3. (2Z)-3-Methylpent-2-enoic acid|lookchem [lookchem.com]

- 4. 19866-51-4|this compound|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic Presence of (Z)-3-Methylpent-2-enoic Acid in Nature: A Technical Guide for Scientific Exploration

This technical guide delves into the current scientific understanding of (Z)-3-methylpent-2-enoic acid, a methyl-branched, unsaturated fatty acid. While its synthetic applications are emerging, its natural occurrence remains largely uncharacterized, presenting a compelling frontier for researchers in natural product chemistry, chemical ecology, and drug discovery. This document provides a comprehensive overview of the known landscape, from the confirmed existence of its isomers in the plant kingdom to the theoretical underpinnings of its biosynthesis and potential physiological significance. We aim to equip researchers, scientists, and drug development professionals with a foundational understanding and a structured approach to investigating this intriguing molecule.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₆H₁₀O₂, is a short-chain carboxylic acid characterized by a carbon-carbon double bond in the cis or Z configuration.[1] This seemingly simple molecule belongs to the vast and functionally diverse class of branched-chain fatty acids.[1] While its (E) isomer has been identified in nature, the natural presence of the (Z) isomer is yet to be definitively established in published literature. The unique stereochemistry of the double bond in the (Z) isomer suggests the potential for specific biological activities, making it a target of interest for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 3675-21-6 | [1] |

| Boiling Point | ~207.6 °C | [2] |

| Density | 0.987 g/cm³ | [2] |

The Scant Footprints in Nature: Occurrence of Isomers

Direct evidence for the natural occurrence of this compound is currently lacking in scientific literature. However, the presence of its geometric isomer, (E)-3-methylpent-2-enoic acid, and the unspecified "3-methylpent-2-enoic acid" has been reported in plants of the Senecio genus.[3][4]

Table 2: Documented Natural Occurrence of 3-Methylpent-2-enoic Acid Isomers

| Isomer | Species | Family | Reference |

| (E)-3-Methylpent-2-enoic acid | Senecio nebrodensis | Asteraceae | [3] |

| (E)-3-Methylpent-2-enoic acid | Senecio lividus | Asteraceae | [3] |

| (E)-3-Methylpent-2-enoic acid | Senecio squalidus | Asteraceae | [3] |

| 3-Methylpent-2-enoic acid | Senecio nebrodensis | Asteraceae | [4] |

The identification of these isomers in Senecio suggests that the biosynthetic machinery for producing the 3-methylpent-2-enoyl carbon skeleton exists in the plant kingdom. The formation of either the (Z) or (E) isomer is often determined by the specific stereochemistry of enzymatic reactions during biosynthesis.

A Glimpse into Biosynthesis: A Proposed Pathway

While a specific biosynthetic pathway for this compound has not been elucidated, we can propose a hypothetical pathway based on the known mechanisms of branched-chain fatty acid synthesis in plants.[5][6] This process often utilizes intermediates from branched-chain amino acid metabolism.[5]

The proposed pathway likely begins with the branched-chain amino acid isoleucine. Through a series of enzymatic reactions including deamination and oxidative decarboxylation, isoleucine can be converted to 2-methylbutanoyl-CoA. This intermediate can then serve as a primer for fatty acid synthesis, being elongated by the addition of a two-carbon unit from malonyl-CoA. Subsequent desaturation and other modifications would lead to the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Potential Physiological and Ecological Roles: An Extrapolation

The physiological and ecological roles of this compound are yet to be determined. However, by examining the functions of other short-chain unsaturated and branched-chain fatty acids, we can infer potential roles. In insects, for instance, short-chain fatty acids are integral components of cell membranes, act as energy sources, and can be precursors for pheromones and defensive secretions.[7]

Given its volatile nature, this compound could potentially function as a semiochemical, mediating interactions between organisms. It might act as a component of a floral scent to attract pollinators, a pheromone for communication within a species, or an allomone for defense against herbivores or pathogens.

Unveiling the Molecule: A Methodological Approach to Investigation

The identification and quantification of this compound in natural sources require a systematic analytical approach. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids.

Experimental Protocol: Extraction and GC-MS Analysis of Volatile Fatty Acids from Plant Material

Objective: To extract and analyze volatile fatty acids, including potential this compound, from a plant sample.

Materials:

-

Fresh or freeze-dried plant material

-

Dichloromethane (DCM) or hexane (GC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., nonanoic acid)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-INNOWax)

Procedure:

-

Sample Preparation: Homogenize a known weight of the plant material.

-

Extraction:

-

For fresh tissue, perform solvent extraction with DCM or hexane at room temperature.

-

For dried tissue, consider steam distillation or headspace solid-phase microextraction (HS-SPME) for capturing volatile compounds.

-

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended): To improve chromatographic behavior and detection, convert the carboxylic acids to their methyl esters using a reagent like diazomethane or BF₃-methanol.

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the extract (or derivatized extract) into the GC-MS.

-

Use a temperature program that allows for the separation of short-chain fatty acids.

-

Acquire mass spectra in full scan mode.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

-

Confirm the identification by comparing the retention time and mass spectrum with an authentic standard of this compound.

-

Quantify the compound using the internal standard method.

-

Caption: A generalized workflow for the analysis of this compound.

Potential Applications in Drug Development and Beyond

While research into the specific biological activities of this compound is in its infancy, the broader class of short-chain fatty acids has garnered significant attention for its physiological effects. For example, some short-chain fatty acids produced by gut microbiota play crucial roles in regulating immune responses and metabolism.[8][9]

The unsaturated and branched structure of this compound suggests it could serve as a scaffold for the synthesis of novel bioactive compounds. Its potential applications could span various fields:

-

Pharmaceuticals: As a building block for the synthesis of new therapeutic agents. The unique stereochemistry may lead to specific interactions with biological targets.

-

Agrochemicals: Potential use in the development of new pesticides or herbicides, possibly by mimicking natural semiochemicals.

-

Flavor and Fragrance: The structural similarity to other naturally occurring flavor and fragrance compounds suggests potential applications in these industries.

Conclusion and Future Directions

The natural world remains a vast reservoir of chemical diversity, and this compound represents a molecule on the edge of our current knowledge. While its isomer is known to exist in certain plants, the presence and role of the (Z) form are open questions. This guide has provided a framework for understanding and investigating this compound, from its potential biosynthetic origins to a practical analytical workflow.

Future research should focus on:

-

Targeted screening of natural sources: A systematic investigation of plants, particularly from the Senecio genus and related species, as well as microorganisms and insects, is warranted to search for this compound.

-

Elucidation of the biosynthetic pathway: Once a natural source is identified, transcriptomic and metabolomic studies can help to uncover the enzymes responsible for its formation.

-

Investigation of biological activities: In vitro and in vivo assays are needed to determine the physiological and ecological functions of this molecule.

The exploration of this compound holds the promise of new discoveries in natural product chemistry and may unlock novel applications in medicine and agriculture.

References

- 1. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3675-21-6 [smolecule.com]

- 3. (2E)-3-methylpent-2-enoic acid | C6H10O2 | CID 5473433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylpent-2-enoic acid | C6H10O2 | CID 220740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of short-chain fatty acids in host physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of (Z)-3-methylpent-2-enoic acid

Introduction

(Z)-3-methylpent-2-enoic acid (CAS No: 3675-21-6), a methyl-branched unsaturated carboxylic acid, serves as a valuable intermediate in organic synthesis for various fine chemicals, including pharmaceuticals and agrochemicals.[1] Its biological activity and chemical reactivity are intrinsically linked to its precise molecular structure, particularly the Z-geometry of the carbon-carbon double bond. Accurate structural confirmation is therefore a critical quality control parameter in its synthesis and application. This guide outlines a systematic approach to its structural elucidation, employing a suite of modern spectroscopic techniques.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before undertaking spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK--[2] |

| Boiling Point | ~207.6 °C | --INVALID-LINK--[1] |

| Density | ~0.987 g/cm³ | --INVALID-LINK--[1] |

Stereoselective Synthesis: The Wittig Reaction

The synthesis of this compound with high stereoselectivity is crucial for obtaining a pure sample for analysis. The Wittig reaction, utilizing a non-stabilized ylide, is a well-established method for the formation of Z-alkenes.[3]

Reaction Principle

The reaction proceeds via the interaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome is dictated by the stability of the ylide. Non-stabilized ylides, typically bearing alkyl substituents, react under kinetic control to predominantly form the cis or Z-oxaphosphetane intermediate, which then collapses to the Z-alkene.[3]

Caption: Generalized workflow for Z-alkene synthesis via the Wittig reaction.

Experimental Protocol: Synthesis of this compound ethyl ester

-

Ylide Generation:

-

Suspend ethyl (triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78 °C.

-

Slowly add propanal, dissolved in anhydrous THF, to the ylide solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the ethyl ester of this compound.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Spectroscopic Analysis for Structural Elucidation

A multi-spectroscopic approach is essential for the unambiguous structural determination of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

-

Expected Molecular Ion: For C₆H₁₀O₂, the expected monoisotopic mass is 114.0681 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, carboxylic acids often exhibit a weak molecular ion peak.[4][5] Key fragmentation pathways for this compound are expected to include:

-

α-cleavage: Loss of the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45).[6]

-

McLafferty Rearrangement: For aliphatic carboxylic acids, this can lead to a characteristic fragment at m/z 60.[5]

-

Loss of an ethyl group: Cleavage of the C4-C5 bond would result in a fragment at m/z 85.

-

Loss of a propyl radical: Cleavage at the allylic position can lead to a stable cation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) |

| ~1650 | C=C stretch | Alkene |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid |

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase. The C=O stretching frequency is slightly lowered due to conjugation with the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of this compound.

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | singlet (broad) | 1H | COOH |

| ~5.8 | singlet | 1H | =CH |

| ~2.6 | quartet | 2H | CH₂ |

| ~2.1 | singlet | 3H | =C-CH₃ |

| ~1.1 | triplet | 3H | CH₂-CH₃ |

-

Causality of Chemical Shifts: The vinylic proton (=CH) is deshielded due to the anisotropy of the double bond and its proximity to the electron-withdrawing carboxyl group. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet.

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| ~172 | C=O |

| ~160 | =C(CH₃) |

| ~118 | =CH |

| ~25 | CH₂ |

| ~20 | =C-CH₃ |

| ~13 | CH₂-CH₃ |

The definitive assignment of the Z-geometry of the double bond is achieved through a Nuclear Overhauser Effect (NOE) experiment.[7][8][9] The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).[7]

-

Experimental Rationale: In the Z-isomer, the vinylic proton (=CH) and the protons of the allylic methylene group (-CH₂-) are on the same side of the double bond and therefore spatially close. In contrast, in the E-isomer, these protons are on opposite sides.

-

Expected Observation: Irradiation of the allylic methylene protons (~2.6 ppm) should result in an enhancement of the signal for the vinylic proton (~5.8 ppm) in the NOE difference spectrum. This observation would provide conclusive evidence for the Z-configuration.[10]

Caption: Expected NOE correlation for this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. A stereoselective synthesis, such as the Wittig reaction, provides a pure sample for analysis. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies the key functional groups. Finally, a combination of ¹H, ¹³C, and NOE NMR spectroscopy provides an unambiguous determination of the molecular connectivity and the crucial Z-stereochemistry of the double bond. This rigorous analytical workflow ensures the identity and purity of the compound, which is paramount for its application in research and development.

References

- 1. Buy this compound | 3675-21-6 [smolecule.com]

- 2. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. whitman.edu [whitman.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. scienceinfo.com [scienceinfo.com]

- 10. youtube.com [youtube.com]

Unveiling the Bioactivity of (Z)-3-methylpent-2-enoic Acid: A Technical Guide for Researchers

Abstract

(Z)-3-methylpent-2-enoic acid, a member of the short-chain unsaturated fatty acid family, presents a compelling subject for investigation within drug discovery and chemical biology. While extensive research has elucidated the multifaceted roles of short-chain fatty acids (SCFAs) in cellular signaling, metabolism, and inflammation, the specific biological activities of this compound remain largely uncharted. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and, drawing from the broader understanding of SCFAs, extrapolates its potential biological functions. More critically, this document serves as a practical handbook for researchers, offering detailed, field-proven protocols to systematically investigate its cytotoxicity, antimicrobial properties, and its influence on key cellular signaling pathways, including G-protein-coupled receptor (GPCR) activation, histone deacetylase (HDAC) inhibition, and mitogen-activated protein kinase (MAPK) signaling. This guide is intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this compound.

Introduction: The Enigmatic Profile of this compound

This compound is a C6 unsaturated carboxylic acid with a methyl branch, a structural feature that suggests potential for unique biological interactions.[1][2] Its classification as a methyl-branched fatty acid places it in a category of molecules known for diverse biological roles, from metabolic intermediates to signaling molecules.[1] While its E-isomer has been identified in the plant species Senecio nebrodensis, the specific biological context of the (Z)-isomer is yet to be fully understood.[2][3] The limited available information primarily pertains to its use as a flavoring agent and as an intermediate in organic synthesis.[4] This guide aims to bridge the knowledge gap by providing a roadmap for the comprehensive biological characterization of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays. The following table summarizes its key characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | 3-methyl-2Z-pentenoic acid, cis-3-Methyl-pent-2-enoic acid | --INVALID-LINK--[5] |

| CAS Number | 3675-21-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK--[1] |

| Boiling Point | ~207.6 °C | --INVALID-LINK--[4] |

| Density | ~0.987 g/cm³ | --INVALID-LINK--[4] |

Postulated Biological Activities and Mechanisms of Action

The structural similarity of this compound to other well-characterized short-chain fatty acids (SCFAs) provides a strong foundation for hypothesizing its potential biological roles. SCFAs are increasingly recognized as crucial signaling molecules that mediate the interplay between the gut microbiota and host physiology, with profound effects on metabolism and inflammation.[6][7][8][9][10][11][12]

Potential Role in Metabolic Regulation

SCFAs are known to influence both glucose and lipid metabolism.[12] They can act as energy sources for colonocytes and modulate systemic energy homeostasis.[5][13] The primary mechanisms through which SCFAs exert these effects are the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and the inhibition of histone deacetylases (HDACs).[6][7][8][9][10]

-

GPCR Activation: Activation of GPCRs by SCFAs in various tissues can trigger downstream signaling cascades that regulate the secretion of hormones involved in appetite control (e.g., GLP-1 and PYY) and insulin sensitivity.[10][14]

-

HDAC Inhibition: By inhibiting HDACs, SCFAs can modulate gene expression, leading to beneficial metabolic outcomes such as improved glucose tolerance and reduced fat accumulation.[6][7][8][9]

Given its structure, it is plausible that this compound could interact with these pathways, thereby influencing metabolic health.

Caption: Postulated signaling pathways for metabolic regulation.

Potential Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of SCFAs are well-documented.[6][7][8][9] They can modulate the activity of various immune cells and suppress inflammatory responses, in part through the inhibition of NF-κB signaling and the promotion of regulatory T cell differentiation.[14] The ability of SCFAs to inhibit HDACs is also a key mechanism underlying their anti-inflammatory effects.[6][7][8][9] Therefore, this compound warrants investigation for its potential to mitigate inflammatory processes.

Potential Antimicrobial Activity

Carboxylic acids are known to possess antimicrobial properties and are used as food preservatives.[15][16] Their mechanism of action often involves the disruption of the cell membrane and the acidification of the cytoplasm of microorganisms.[15][16] The lipophilicity of the carboxylic acid can influence its antimicrobial potency. Given that this compound is a C6 carboxylic acid, it is a candidate for possessing antimicrobial activity against a range of pathogenic bacteria and fungi.

Potential Role as a Pheromone

Many insect pheromones are derived from fatty acids, including methyl-branched and unsaturated structures.[3][17][18][19] These chemical signals are crucial for communication related to mating, aggregation, and alarm. While there is no direct evidence, the structural characteristics of this compound make it a plausible candidate for a pheromone or a pheromone precursor in certain insect species.

A Proposed Research Plan: Experimental Protocols for Biological Characterization

To systematically evaluate the biological activities of this compound, a multi-tiered experimental approach is recommended. The following protocols are provided as a robust starting point for researchers.

Caption: A structured workflow for investigating bioactivity.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Plate cells (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[20]

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][16][21][22][23] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[21]

Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[22]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared microbial suspension.[21]

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[21]

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

-

Investigation of Cellular Signaling Pathways

Principle: Many cell-based assays can measure GPCR activation by detecting the accumulation of downstream second messengers, such as cyclic AMP (cAMP) for Gs- and Gi-coupled receptors, or inositol phosphates (IP) and intracellular calcium for Gq-coupled receptors.[14][24][25][26]

Generalized Protocol (using a commercially available cAMP or IP-One assay kit):

-

Cell Culture:

-

Use a cell line endogenously expressing the target GPCR (e.g., FFAR2 or FFAR3) or a cell line transiently or stably transfected with the receptor.

-

-

Compound Stimulation:

-

Plate the cells in a 96- or 384-well plate.

-

Stimulate the cells with various concentrations of this compound for a specified period.

-

-

Detection of Second Messengers:

-

Lyse the cells and follow the manufacturer's protocol for the specific assay kit to measure the levels of the second messenger (cAMP or IP1). This typically involves a competitive immunoassay using fluorescence resonance energy transfer (FRET) or a similar detection method.[25]

-

-

Data Analysis:

-

Generate a dose-response curve to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).

-

Principle: HDAC inhibition assays typically use a substrate that becomes fluorescent or colorimetric upon deacetylation by HDAC enzymes. The inhibitory activity of a compound is measured by its ability to prevent this reaction.[8][15][27][28]

Generalized Protocol (using a fluorometric assay kit):

-

Reagent Preparation:

-

Prepare serial dilutions of this compound.

-

Prepare the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate according to the kit's instructions.

-

-

Assay Reaction:

-

In a 96-well black plate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time.

-

-

Signal Development and Measurement:

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.

-

Principle: Western blotting is a technique used to detect specific proteins in a sample.[4][6][29][30] To assess the effect of this compound on the MAPK pathway, the phosphorylation status of key proteins like ERK, JNK, and p38 can be analyzed using phospho-specific antibodies.[4][6][29]

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) to 70-80% confluency.

-

Treat the cells with this compound for various time points and at different concentrations. In some experiments, cells may be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the MAPK pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Concluding Remarks and Future Directions

This compound represents a molecule with significant, yet largely unexplored, biological potential. This technical guide provides a foundational framework for its systematic investigation. By employing the detailed protocols outlined herein, researchers can begin to elucidate its cytotoxic profile, antimicrobial efficacy, and its influence on critical cellular signaling pathways.

Future research should aim to expand upon these initial in vitro findings with more complex cellular models and, eventually, in vivo studies to understand the pharmacokinetic and pharmacodynamic properties of this compound. The exploration of its potential as a therapeutic agent in metabolic and inflammatory diseases, as well as its possible role in chemical ecology, promises to be a fruitful area of scientific inquiry. The insights gained from such research will be invaluable for the drug development community and will contribute to a deeper understanding of the biological activities of short-chain unsaturated fatty acids.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. wjgnet.com [wjgnet.com]

- 3. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. benchchem.com [benchchem.com]

- 9. clyte.tech [clyte.tech]

- 10. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 12. The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. epigentek.com [epigentek.com]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. scribd.com [scribd.com]

- 23. protocols.io [protocols.io]

- 24. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 27. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. resources.novusbio.com [resources.novusbio.com]

- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

(Z)-3-Methylpent-2-enoic Acid: A Fungal Metabolite Perspective for Researchers and Drug Development Professionals

An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

(Z)-3-Methylpent-2-enoic acid, a branched-chain unsaturated carboxylic acid, is emerging as a molecule of interest within the expansive landscape of fungal secondary metabolites. While its presence is not as ubiquitously documented as other fungal volatile organic compounds (VOCs), its structural characteristics and the known metabolic capabilities of various fungal genera strongly suggest its role as a product of fungal metabolism. This guide provides a comprehensive technical overview of this compound, consolidating its chemical properties, exploring its putative biosynthetic origins in fungi, detailing methodologies for its isolation and characterization, and discussing its potential biological activities and applications in drug development. This document is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and pharmaceutical sciences.

Introduction: The Scent of Potential

Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess potent biological activities that have been harnessed for pharmaceutical and agricultural applications. Among these are volatile organic compounds (VOCs), which play crucial roles in fungal communication, defense, and interaction with their environment. While the focus has often been on more complex molecules, simpler, volatile short-chain fatty acids and their derivatives represent an underexplored area of fungal chemical ecology with significant bioactive potential.

This compound (CAS No: 3675-21-6) is one such molecule.[1][2][3] Its structure, a six-carbon chain with a methyl branch and a cis-configured double bond, is suggestive of biosynthetic pathways known to operate in fungi, particularly those related to amino acid catabolism and fatty acid synthesis. This guide will delve into the scientific underpinnings of this compound as a putative fungal metabolite, providing a framework for its study and exploitation.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| IUPAC Name | (2Z)-3-methylpent-2-enoic acid | [2] |

| CAS Number | 3675-21-6 | [1] |

| Appearance | No data available (likely a liquid at room temperature) | |

| Boiling Point | Approximately 207.6 °C | |

| Density | Approximately 0.987 g/cm³ | |

| InChI Key | RSFQOQOSOMBPEJ-PLNGDYQASA-N | [2] |

| SMILES | CC/C(\C)=C/C(=O)O |

This compound is a methyl-branched fatty acid.[2] It is recognized for its utility as a reference standard in analytical chemistry, particularly for mass spectrometry (MS) and gas chromatography (GC) applications.[4]

Fungal Origin and Putative Biosynthesis

While direct evidence specifically naming this compound as a metabolite of a particular fungal species is not yet abundant in peer-reviewed literature, a strong case for its fungal origin can be made based on the known metabolic capabilities of fungi, especially those in the genera Aspergillus and Penicillium. These fungi are known producers of a wide range of volatile fatty acids and their derivatives.[5][6][7][8]

The biosynthesis of branched-chain fatty acids in fungi is often linked to the catabolism of branched-chain amino acids: valine, leucine, and isoleucine.[9] The structural backbone of this compound strongly suggests a biosynthetic link to the catabolism of isoleucine.

The Isoleucine Catabolism Connection: A Proposed Pathway

The catabolism of isoleucine in fungi, through the Ehrlich pathway, generates 2-keto-3-methylvalerate, which can be further metabolized to form volatile compounds.[10][11][12] We propose a putative biosynthetic pathway for this compound originating from isoleucine:

Caption: Putative biosynthetic pathway of this compound from isoleucine in fungi.

This proposed pathway involves an initial transamination of isoleucine, followed by oxidative decarboxylation to yield 2-methylbutanoyl-CoA. This intermediate can then enter a modified fatty acid synthesis pathway for chain elongation and subsequent desaturation to form the final product.

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively studied. However, based on the known activities of structurally similar short-chain and branched-chain fatty acids, several potential applications can be hypothesized.

Antimicrobial and Antifungal Activity

Short-chain unsaturated carboxylic acids and other fatty acids have demonstrated notable antifungal and antibacterial properties.[13][14][15] The mechanism of action is often attributed to the disruption of cell membrane integrity and function. The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. It is plausible that this compound exerts similar effects, making it a candidate for development as a novel antimicrobial agent, particularly in the context of rising drug resistance.

Cytotoxic and Anti-cancer Activity

Several branched-chain fatty acids have been shown to exhibit cytotoxic activity against various cancer cell lines.[16][17][18] The proposed mechanisms include the inhibition of fatty acid biosynthesis in cancer cells, which are often highly dependent on this pathway for rapid proliferation. By interfering with key enzymes in fatty acid synthesis, these compounds can induce apoptosis and inhibit tumor growth. Further investigation into the cytotoxic potential of this compound against a panel of cancer cell lines is warranted.

Experimental Protocols: A Guide for the Researcher

The investigation of this compound as a fungal metabolite requires robust and sensitive analytical techniques. The following protocols provide a framework for the cultivation of fungi, and the extraction, detection, and characterization of this volatile compound.

Fungal Cultivation for VOC Production

Objective: To cultivate fungal species known for producing volatile fatty acids under conditions that promote secondary metabolite production.

Materials:

-

Fungal strains (e.g., Penicillium spp., Aspergillus spp.)

-

Potato Dextrose Agar (PDA) for initial culture

-

Yeast Extract Sucrose (YES) broth or other suitable liquid medium

-

Sterile flasks and petri dishes

-

Incubator

Procedure:

-

Inoculate PDA plates with the desired fungal strain and incubate at 25-28°C until sufficient growth is observed.

-

Prepare a spore suspension from the mature culture using sterile water with a surfactant (e.g., 0.05% Tween 80).

-

Inoculate flasks containing sterile liquid medium with the spore suspension to a final concentration of 10⁶ spores/mL.

-

Incubate the liquid cultures under appropriate conditions (e.g., 25-28°C, with or without shaking) for a period known to be optimal for secondary metabolite production (typically 7-14 days).

Headspace Solid-Phase Microextraction (HS-SPME) of Fungal VOCs

Objective: To extract volatile compounds from the headspace of fungal cultures for subsequent analysis by GC-MS.

Caption: Workflow for HS-SPME-GC-MS analysis of fungal VOCs.

Procedure:

-

Transfer a defined volume of the fungal culture into a sealed headspace vial.

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set period to allow volatiles to accumulate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the heated injection port of a GC-MS system for thermal desorption and analysis.

GC-MS Analysis and Characterization

Objective: To separate, identify, and quantify this compound in the extracted sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for fatty acid analysis (e.g., DB-5ms or a wax column)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Characterization:

-

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard.

-

The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 114) and other fragment ions that can be used for confirmation.

Future Directions and Conclusion

The study of this compound as a fungal metabolite is a promising area of research. Future work should focus on:

-

Screening of diverse fungal species to identify high-producing strains.

-

Elucidation of the specific biosynthetic pathway through isotopic labeling studies and gene cluster analysis.

-

Comprehensive evaluation of its biological activities , including its antimicrobial spectrum, cytotoxic effects, and potential as a signaling molecule.

-

Optimization of fermentation and extraction processes for scalable production.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylpent-2-enoic acid | C6H10O2 | CID 220740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. inspq.qc.ca [inspq.qc.ca]

- 6. Characterization of Aspergillus species based on fatty acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Volatile profiling reveals intracellular metabolic changes in Aspergillus parasiticus: veA regulates branched chain amino acid and ethanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]

- 18. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Analytical Guide to (Z)-3-Methylpent-2-enoic Acid

Introduction: Characterizing a Key Synthetic Intermediate

(Z)-3-Methylpent-2-enoic acid (CAS No: 3675-21-6) is a methyl-branched, α,β-unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1] Its structure, featuring a carboxylic acid functional group in conjugation with a trisubstituted alkene, makes it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals.[2] Furthermore, its defined structure allows it to serve as a critical reference standard in analytical chemistry, particularly for mass spectrometry (MS) and gas chromatography (GC) methodologies used to identify and quantify unknown compounds in complex matrices.[2]

Accurate and unambiguous characterization of this compound is paramount for its effective use. The geometric constraint of the Z-isomerism significantly influences its chemical reactivity and physical properties. Therefore, a multi-technique spectroscopic approach is essential for its structural verification and purity assessment. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, grounded in fundamental principles and established analytical protocols. We will delve into the interpretation of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, offering field-proven insights into experimental design and data analysis for researchers in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is understanding the molecule's basic properties. The presence of both a rigid C=C double bond and a polar carboxylic acid group dictates the compound's behavior in different analytical systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3675-21-6 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Boiling Point | ~207.6 °C | [2] |

| Density | ~0.987 g/cm³ | [2] |

| SMILES | CC/C(=C\C(=O)O)/C | [1] |

Below is a diagram illustrating the atomic numbering convention used for spectroscopic assignments throughout this guide.

Caption: Annotated structure of this compound.

Mass Spectrometry (MS)

3.1. Principle and Experimental Causality

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound. For this compound, electron ionization (EI) is a standard technique that provides not only the molecular ion (M⁺˙) but also a reproducible fragmentation pattern. This pattern is a molecular fingerprint, offering vital structural clues by revealing the weakest bonds and most stable resulting fragments. The carboxylic acid moiety and the alkyl chain are expected to dictate the primary fragmentation pathways.

3.2. Experimental Protocol: GC-MS Analysis

Gas chromatography is an ideal separation technique for this compound prior to MS analysis.

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: A standard GC system equipped with a non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-WAX) capillary column coupled to a mass spectrometer with an EI source.

-

Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.

-

GC Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

3.3. Expected Spectrum and Fragmentation Analysis

The EI mass spectrum of this compound is expected to show a discernible molecular ion peak and characteristic fragment ions.

| m/z Value | Ion Identity | Mechanistic Origin |

| 114 | [M]⁺˙ | Molecular Ion: The intact molecule minus one electron. |

| 99 | [M - CH₃]⁺ | Loss of the terminal methyl radical from the ethyl group (less likely). |

| 97 | [M - OH]⁺ | α-cleavage with loss of a hydroxyl radical, forming a stable acylium ion. |

| 85 | [M - C₂H₅]⁺ | Cleavage of the ethyl group, forming a resonance-stabilized cation. |

| 69 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |

The most diagnostic fragments for carboxylic acids are the losses of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[3] The presence of the molecular ion at m/z 114 confirms the molecular weight.

Infrared (IR) Spectroscopy

4.1. Principle and Experimental Causality

IR spectroscopy is an exceptionally powerful tool for identifying functional groups. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, IR spectroscopy provides definitive evidence for the carboxylic acid group (both the O-H and C=O bonds) and the carbon-carbon double bond. In the solid state or as a neat liquid, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly alters the position and shape of the key stretching bands.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 to 32 scans for a good signal-to-noise ratio.

-

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

4.3. Expected Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid dimer.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3300-2500 | O-H stretch | Diagnostic Peak: A very broad, strong absorption band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4] |

| ~2970-2850 | sp³ C-H stretch | Absorption from the methyl and methylene groups of the ethyl and methyl substituents. |

| ~1720-1700 | C=O stretch | A very strong, sharp absorption for the carbonyl group, shifted to a lower frequency due to its involvement in the hydrogen-bonded dimer.[4] |

| ~1650 | C=C stretch | A medium-intensity absorption corresponding to the carbon-carbon double bond. Conjugation with the carbonyl group influences its position.[5] |

| ~1420 & ~920 | O-H bend | Bending vibrations associated with the carboxylic acid group. |

| ~1300-1200 | C-O stretch | Strong stretching vibration for the carbon-oxygen single bond of the carboxylic acid. |

The presence of the extremely broad O-H stretch centered around 3000 cm⁻¹ coupled with the strong carbonyl absorption near 1710 cm⁻¹ is unambiguous evidence of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the connectivity and, crucially, the (Z)-stereochemistry of the double bond.

5.1. Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

-

Number of Scans: 512-1024 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm.

5.2. Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic environment (chemical shift), and neighboring protons (spin-spin splitting).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | broad singlet | 1H | -COOH (Hₐ) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| ~5.8 | singlet | 1H | =CH- (H₂) | The vinyl proton is deshielded by the double bond and the adjacent carbonyl group. Its chemical shift is key for stereochemical assignment. |

| ~2.6 | quartet (q) | 2H | -CH₂- (H₄) | Allylic to the double bond and adjacent to a methyl group, resulting in a quartet. |

| ~2.1 | singlet | 3H | =C-CH₃ (H₆) | The methyl group attached to the double bond. In the (Z)-isomer, this methyl is cis to the vinyl proton. |

| ~1.1 | triplet (t) | 3H | -CH₂-CH₃ (H₅) | Coupled to the adjacent methylene group, resulting in a triplet. |

5.3. Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with a chemical shift that depends on its hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O (C1) | The carbonyl carbon of the carboxylic acid. Its shift is influenced by α,β-unsaturation.[6] |

| ~160 | =C-CH₃ (C3) | The quaternary sp² carbon, significantly deshielded by the attached alkyl groups and its position in the conjugated system. |

| ~118 | =CH- (C2) | The sp² carbon bonded to a proton. It is upfield relative to C3, a typical pattern for α,β-unsaturated carbonyls.[7] |

| ~25 | =C-CH₃ (C6) | The methyl carbon attached to the double bond. |

| ~21 | -CH₂- (C4) | The methylene carbon of the ethyl group. |

| ~13 | -CH₃ (C5) | The terminal methyl carbon of the ethyl group. |

Integrated Analytical Workflow

A robust characterization of this compound relies on a logical flow of experiments where each technique complements the others.

Caption: A validated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound is a clear example of synergistic multi-technique characterization. Mass spectrometry confirms the molecular formula, infrared spectroscopy provides definitive evidence of the key carboxylic acid and alkene functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and crucial Z-stereochemistry. By following the detailed protocols and interpretative guidelines presented in this document, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

- 1. 3-methyl-2Z-pentenoic acid | C6H10O2 | CID 5282658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3675-21-6 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

An In-Depth Technical Guide to (Z)-3-Methylpent-2-enoic Acid (CAS: 3675-21-6)

This technical guide provides a comprehensive overview of (Z)-3-methylpent-2-enoic acid, a methyl-branched, unsaturated short-chain fatty acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and potential biological significance, offering both foundational knowledge and practical, field-proven insights.

Introduction and Physicochemical Profile

This compound (CAS number 3675-21-6) is an organic compound with the molecular formula C₆H₁₀O₂.[1] Structurally, it is an α,β-unsaturated carboxylic acid, a class of molecules known for their diverse reactivity and biological relevance. The "(Z)-" designation specifies the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side. This compound is also classified as a methyl-branched fatty acid.[2]

While extensive biological data on this specific molecule is limited, its structural features place it within the broader class of short-chain fatty acids (SCFAs), which are well-established as crucial mediators in gut health, metabolism, and immune function.[3] Its applications are primarily in organic synthesis, where it serves as an intermediate for producing more complex molecules like pharmaceuticals and agrochemicals.[1] It is also utilized as a reference standard in analytical chemistry for techniques such as mass spectrometry (MS) and gas chromatography (GC).[1] There is also an interest in its use as a flavoring and fragrance agent.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3675-21-6 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | approx. 207.6 °C | [1] |

| Density | 0.987 g/cm³ | [1] |

| SMILES | CC/C(=C\C(=O)O)/C | [2] |

| InChIKey | RSFQOQOSOMBPEJ-PLNGDYQASA-N | [2] |

Stereoselective Synthesis Methodologies

The stereoselective synthesis of the (Z)-isomer of α,β-unsaturated carboxylic acids can be challenging. Below are two plausible and detailed synthetic strategies, the Wittig reaction and the Reformatsky reaction, which can be adapted to produce this compound with a high degree of stereocontrol.

Wittig Reaction Approach